molecular formula C10H10N2OS B2539354 2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine CAS No. 2199034-35-8

2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine

Cat. No.: B2539354
CAS No.: 2199034-35-8
M. Wt: 206.26
InChI Key: UURALYQCPVZGHV-UHFFFAOYSA-N
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Description

“2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities to 2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine have been synthesized for various biological activities. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione were designed and evaluated for their effects on triglyceride accumulation and hypoglycemic and hypolipidemic activity, showing potential for further pharmacological studies (Kim et al., 2004).

Coordination Chemistry

The synthesis and coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been explored, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Electrochromics

Thiadiazolo[3,4-c]pyridine-based donor–acceptor–donor polymers have been developed, showcasing potential in green and near-infrared electrochromic applications due to their distinctive color changes and optical contrast, beneficial for electrochromic devices (Ming et al., 2015).

Antimicrobial Activity

Thiazolo[3, 2]pyridines containing pyrazolyl moieties have been synthesized, demonstrating antimicrobial activities. This suggests the potential use of similar compounds in combating microbial infections (El-Emary et al., 2005).

Ligand Synthesis for Novel Metal Complexes

Novel ligands connecting azaheterocycles with a thiazole subunit have been synthesized, leading to the creation of heteroleptic cationic complexes with potential applications in catalysis and materials science (Menzel et al., 2010).

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities . Thus, the future directions for “2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine” could involve further exploration of its potential applications in these areas.

Properties

IUPAC Name

5-[(6-methylpyridin-2-yl)oxymethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-8-3-2-4-10(12-8)13-6-9-5-11-7-14-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURALYQCPVZGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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